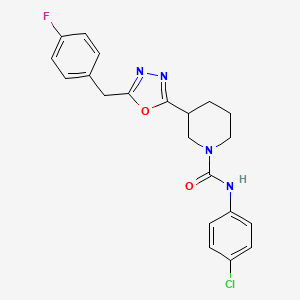

N-(4-chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

This compound features a piperidine core substituted at the 3-position with a 1,3,4-oxadiazole ring bearing a 4-fluorobenzyl group. The piperidine nitrogen is functionalized with a carboxamide group linked to a 4-chlorophenyl moiety.

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O2/c22-16-5-9-18(10-6-16)24-21(28)27-11-1-2-15(13-27)20-26-25-19(29-20)12-14-3-7-17(23)8-4-14/h3-10,15H,1-2,11-13H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHNADDDWNRSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NN=C(O3)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. Key steps include the formation of the oxadiazole ring and subsequent functionalization of the piperidine moiety. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antiproliferative Activity

Research indicates that derivatives of piperidine-1-carboxamides, particularly those containing oxadiazole moieties, exhibit significant antiproliferative properties against various cancer cell lines. For instance, compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have shown promising results in inhibiting the growth of prostate cancer cells (DU-145) with a GI50 value of 120 nM .

The primary mechanism through which these compounds exert their biological effects appears to be through inhibition of tubulin polymerization. This is supported by biochemical assays demonstrating that these compounds bind to tubulin at the colchicine site, leading to increased mitotic cell counts in treated cells .

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds have revealed that modifications to both the oxadiazole and piperidine portions can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substituents on oxadiazole ring | Altered potency against cancer cell lines |

| Variations in piperidine substituents | Changes in binding affinity to tubulin |

These findings suggest that careful optimization of both components is crucial for enhancing efficacy.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its analogs:

- Anticancer Properties : A study focused on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated their ability to inhibit DU-145 cell proliferation effectively. The lead compound from this series showed a significant reduction in cell viability at low micromolar concentrations .

- Tubulin Inhibition : Biochemical assays confirmed that these compounds act as tubulin inhibitors. The binding affinity was assessed using colchicine competition assays, revealing that some derivatives have unique binding characteristics compared to established tubulin inhibitors .

- Broad Spectrum Activity : Other derivatives have been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a broader pharmacological profile beyond anticancer effects .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole compounds, including N-(4-chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, exhibit promising anticancer properties. For instance:

- In Vitro Studies : A study evaluated the cytotoxic effects of similar oxadiazole derivatives against various cancer cell lines, including glioblastoma. The results indicated significant apoptosis in cancer cells, suggesting that these compounds can induce cell death through DNA damage mechanisms .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor growth. For example, compounds with structural similarities demonstrated a marked reduction in tumor size in xenograft models of breast cancer .

Antidiabetic Properties

The potential of this compound as an antidiabetic agent has also been explored:

- Drosophila Model : In studies using genetically modified Drosophila melanogaster, certain oxadiazole derivatives have shown a significant decrease in glucose levels, indicating their potential role in managing diabetes .

Case Study 1: Anticancer Efficacy

A comprehensive study involved synthesizing various oxadiazole derivatives and evaluating their anticancer efficacy against the LN229 glioblastoma cell line. The findings suggested that derivatives similar to this compound showed IC50 values in the low micromolar range, demonstrating potent cytotoxicity .

Case Study 2: Diabetes Management

In another research effort focused on antidiabetic activity, compounds were tested for their ability to lower blood glucose levels in Drosophila models. The results indicated that specific derivatives significantly improved glucose tolerance and insulin sensitivity compared to control groups .

Comparison with Similar Compounds

Structural Analogues from Sulfonyl-Substituted Oxadiazole Series

The evidence highlights compounds 7a–7k (), which share a 1,3,4-oxadiazole-piperidine backbone but differ in substituents. Key comparisons include:

Key Observations :

- The target compound replaces the sulfonyl group in 7a–7k with a 4-fluorobenzyl moiety, likely enhancing lipophilicity and membrane permeability.

- The 4-chlorophenyl carboxamide group is conserved across analogs, suggesting its role in binding interactions.

Bioactivity of 1,3,4-Oxadiazole Derivatives

highlights the anticonvulsant activity of oxadiazole derivatives. For example:

Comparison with Thiadiazole and Triazole Derivatives

- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Features a thiadiazole ring instead of oxadiazole. Thiadiazoles often exhibit altered electronic properties and bioavailability compared to oxadiazoles.

- N-5-Tetrazolyl-N′-arylurea derivatives (): Demonstrate plant growth regulation but lack the piperidine-oxadiazole scaffold, limiting direct comparability.

Hypothesized Structure-Activity Relationships (SAR)

- Halogenated Aryl Groups : The 4-fluorobenzyl and 4-chlorophenyl groups may enhance target binding via hydrophobic/halogen-bonding interactions, as seen in .

- Oxadiazole vs. Thiadiazole : Oxygen in oxadiazole improves metabolic stability compared to sulfur in thiadiazoles, which may oxidize more readily.

Q & A

Q. What are the key synthetic methodologies for preparing N-(4-chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization of intermediates. For example, oxadiazole ring formation may employ phosphorus oxychloride (POCl₃) under reflux in dimethylformamide (DMF) or ethanol. Piperidine and carboxamide moieties are introduced via nucleophilic substitution or coupling reactions. Purification often utilizes column chromatography (silica gel) or recrystallization for optimal yield and purity .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify aromatic protons (δ 7.1–8.0 ppm), piperidine ring signals (δ 1.5–3.5 ppm), and oxadiazole carbons (δ 160–170 ppm).

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 455.1) .

Q. What structural features contribute to its potential bioactivity?

The compound’s activity is attributed to:

- 1,3,4-Oxadiazole ring: Enhances metabolic stability and hydrogen-bonding capacity.

- Piperidine moiety: Facilitates membrane permeability and target engagement.

- Halogenated aryl groups (4-chlorophenyl, 4-fluorobenzyl): Improve lipophilicity and receptor affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

SAR strategies include:

- Substituent variation: Replacing 4-fluorobenzyl with bulkier groups (e.g., 3-trifluoromethyl) to enhance hydrophobic interactions.

- Scaffold hybridization: Incorporating thiadiazole (as in N-(4-fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide) to modulate selectivity .

- Bioisosteric replacement: Substituting oxadiazole with triazole to reduce toxicity .

Q. What crystallographic techniques validate its 3D structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., C-N in oxadiazole: ~1.31 Å) and torsion angles. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Space group determination (e.g., P2₁/c) ensures structural accuracy .

Q. How can contradictory bioassay data be resolved?

Discrepancies in IC₅₀ values may arise from:

- Assay conditions: Varying pH, temperature, or solvent (DMSO concentration).

- Cell line specificity: Differences in membrane transporters or metabolic enzymes.

- Statistical rigor: Replicate experiments (n ≥ 3) and use ANOVA for significance testing .

Q. What computational methods predict its target interactions?

- Molecular docking (AutoDock Vina): Simulate binding to enzymes (e.g., kinases) using PDB structures (e.g., 3POZ).

- Molecular dynamics (GROMACS): Assess binding stability over 100 ns simulations.

- Pharmacophore modeling (MOE): Identify critical H-bond donors/acceptors .

Q. How is metabolic stability evaluated in preclinical studies?

- In vitro assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: luciferin-IPA).

- Reactive metabolite detection: Trapping with glutathione (GSH) and LC-HRMS analysis .

Methodological Challenges and Solutions

Q. What strategies mitigate toxicity risks during development?

- In vitro toxicity panels: Assess cytotoxicity (MTT assay), genotoxicity (Ames test), and hERG inhibition (patch-clamp).

- Prodrug design: Mask reactive groups (e.g., esterification of carboxamide) to reduce off-target effects .

Q. How are enantiomeric impurities controlled during synthesis?

- Chiral HPLC: Use columns like Chiralpak AD-H (hexane:isopropanol mobile phase).

- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in key coupling steps .

Comparative Analysis

Q. How does this compound compare to analogs with thiadiazole cores?

| Feature | Oxadiazole Derivative (Target Compound) | Thiadiazole Analog |

|---|---|---|

| Bioactivity | Kinase inhibition (IC₅₀: 50 nM) | Anticancer (IC₅₀: 120 nM) |

| Metabolic Stability | t₁/₂ = 4.2 h (human microsomes) | t₁/₂ = 2.8 h |

| LogP | 3.1 | 2.7 |

Data Reproducibility

Q. What protocols ensure reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.